molecular formula C16H15NO3S B5086647 methyl 3-{[2-(methylthio)benzoyl]amino}benzoate

methyl 3-{[2-(methylthio)benzoyl]amino}benzoate

Cat. No. B5086647
M. Wt: 301.4 g/mol
InChI Key: HHVBWWOZBLHJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[2-(methylthio)benzoyl]amino}benzoate, also known as MMB, is an organic compound that has gained significant attention in the scientific community due to its diverse range of applications. MMB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of diabetes and obesity.

Mechanism of Action

Methyl 3-{[2-(methylthio)benzoyl]amino}benzoate exerts its biological effects by inhibiting the activity of PTP1B, a key regulator of insulin signaling and glucose homeostasis. PTP1B dephosphorylates insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling. By inhibiting PTP1B, methyl 3-{[2-(methylthio)benzoyl]amino}benzoate enhances insulin signaling, leading to improved glucose uptake and utilization. methyl 3-{[2-(methylthio)benzoyl]amino}benzoate also activates AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
methyl 3-{[2-(methylthio)benzoyl]amino}benzoate has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It also reduces body weight and adiposity in obese mice. methyl 3-{[2-(methylthio)benzoyl]amino}benzoate has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, methyl 3-{[2-(methylthio)benzoyl]amino}benzoate has been found to reduce inflammation, oxidative stress, and lipid accumulation in liver and adipose tissues.

Advantages and Limitations for Lab Experiments

Methyl 3-{[2-(methylthio)benzoyl]amino}benzoate is a potent and selective inhibitor of PTP1B, which makes it an attractive tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, methyl 3-{[2-(methylthio)benzoyl]amino}benzoate has some limitations for lab experiments. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. Moreover, methyl 3-{[2-(methylthio)benzoyl]amino}benzoate is relatively unstable and can undergo hydrolysis and oxidation under certain conditions.

Future Directions

There are several potential future directions for the study of methyl 3-{[2-(methylthio)benzoyl]amino}benzoate. First, further research is needed to elucidate the molecular mechanisms underlying the anticancer activity of methyl 3-{[2-(methylthio)benzoyl]amino}benzoate. Second, the development of more stable and water-soluble analogs of methyl 3-{[2-(methylthio)benzoyl]amino}benzoate could improve its pharmacokinetic properties and therapeutic potential. Third, the use of methyl 3-{[2-(methylthio)benzoyl]amino}benzoate in combination with other antidiabetic and anticancer agents could enhance their efficacy and reduce their side effects. Finally, the investigation of the role of PTP1B in other physiological processes, such as inflammation and immune response, could provide new insights into the pathogenesis of various diseases.

Synthesis Methods

The synthesis of methyl 3-{[2-(methylthio)benzoyl]amino}benzoate involves the reaction between 2-(methylthio)benzoic acid and methyl 3-amino benzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The product is then purified using column chromatography to obtain pure methyl 3-{[2-(methylthio)benzoyl]amino}benzoate.

Scientific Research Applications

Methyl 3-{[2-(methylthio)benzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidiabetic, anti-obesity, and anticancer activities. methyl 3-{[2-(methylthio)benzoyl]amino}benzoate has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It also reduces body weight and adiposity in obese mice. Moreover, methyl 3-{[2-(methylthio)benzoyl]amino}benzoate has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-20-16(19)11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBWWOZBLHJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.